2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound and similar compounds involves several steps, including the use of palladium catalysts and solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) . Weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenylpiperazine moiety and an isoindoline-1,3-dione moiety . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on certain enzymes .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, one study synthesized a series of isoindoline-1,3-dione derivatives and evaluated their anti-acetylcholinesterase activity .Scientific Research Applications
- Researchers have explored FPMINT derivatives as potential antiviral agents. For instance:
- Novel derivatives, including pyrazolopyrimidin-4-one derivatives, have been synthesized and evaluated for cytotoxicity against tumor cell lines. FPMINT derivatives showed potent antitumor activity.
- FPMINT derivatives were investigated for in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibited promising results .
- Urease enzymes play a role in ureolytic bacterial infections. FPMINT derivatives could be explored as urease inhibitors to prevent such infections .
- FPMINT was identified as a novel inhibitor of ENTs, with selectivity toward ENT2. This finding suggests its potential therapeutic use .
Antiviral Activity
Anticancer Applications
Antitubercular Activity
Urease Inhibition
ENT (Equilibrative Nucleoside Transporter) Inhibition
Other Biological Activities
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-17-7-3-4-8-18(17)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)15-5-1-2-6-16(15)20(24)26/h1-8H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDINZCQSIISBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione |
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